Cas no 34934-05-9 (4-ethyl-2,3-dihydro-1H-indole-2,3-dione)

4-Ethyl-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic organic compound featuring an indole backbone substituted with an ethyl group at the 4-position and two carbonyl groups at the 2- and 3-positions. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and organic research. The compound’s keto functionalities enable versatile transformations, including condensation and nucleophilic addition reactions, while the ethyl group enhances lipophilicity, influencing solubility and binding properties. Its well-defined molecular framework makes it a valuable building block for constructing complex heterocycles. High purity and stability under standard conditions ensure consistent performance in synthetic workflows.
4-ethyl-2,3-dihydro-1H-indole-2,3-dione structure
34934-05-9 structure
商品名:4-ethyl-2,3-dihydro-1H-indole-2,3-dione
CAS番号:34934-05-9
MF:C10H9NO2
メガワット:175.18400
MDL:MFCD03844811
CID:295219
PubChem ID:13827082

4-ethyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2,3-dione,4-ethyl-
    • 4-ETHYL ISATIN
    • 4-ethyl-1H-indole-2,3-dione
    • 1H-Indole-2,3-dione,4-ethyl
    • 4-Aethyl-indolin-2,3-dion
    • 4-ethyl-indoline-2,3-dione
    • Isatin-based compound,28
    • 4-ethyl-2,3-dihydro-1H-indole-2,3-dione
    • 4-ethylisatin
    • AKOS006230308
    • 4-ethylindoline-2,3-dione
    • SCHEMBL1871243
    • SB65912
    • 34934-05-9
    • BDBM22808
    • CKFAWBMSCAGKKE-UHFFFAOYSA-N
    • DTXSID10550566
    • EN300-94970
    • F77897
    • J-019807
    • Isatin-based compound, 28
    • A928621
    • CHEMBL442046
    • MDL: MFCD03844811
    • インチ: InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13)
    • InChIKey: CKFAWBMSCAGKKE-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=CC2NC(C(=O)C1=2)=O

計算された属性

  • せいみつぶんしりょう: 175.06300
  • どういたいしつりょう: 175.063329
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • PSA: 46.17000
  • LogP: 1.52180

4-ethyl-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報

4-ethyl-2,3-dihydro-1H-indole-2,3-dione 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-ethyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-357733-10mg
4-Ethyl isatin,
34934-05-9
10mg
¥1128.00 2023-09-05
Enamine
EN300-94970-2.5g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9 95%
2.5g
$1454.0 2024-05-21
Enamine
EN300-94970-0.5g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9 95%
0.5g
$713.0 2024-05-21
Enamine
EN300-94970-5g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9
5g
$2152.0 2023-09-01
Enamine
EN300-94970-0.25g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9 95%
0.25g
$683.0 2024-05-21
Enamine
EN300-94970-10g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9
10g
$3191.0 2023-09-01
Enamine
EN300-94970-0.1g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9 95%
0.1g
$653.0 2024-05-21
Enamine
EN300-94970-5.0g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9 95%
5.0g
$2152.0 2024-05-21
Enamine
EN300-94970-1g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9
1g
$743.0 2023-09-01
Enamine
EN300-94970-0.05g
4-ethyl-2,3-dihydro-1H-indole-2,3-dione
34934-05-9 95%
0.05g
$624.0 2024-05-21

4-ethyl-2,3-dihydro-1H-indole-2,3-dione 関連文献

4-ethyl-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報

Research Brief on 4-ethyl-2,3-dihydro-1H-indole-2,3-dione (CAS: 34934-05-9): Recent Advances and Applications

4-ethyl-2,3-dihydro-1H-indole-2,3-dione (CAS: 34934-05-9) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, as well as its direct applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

One of the most notable advancements in the study of 4-ethyl-2,3-dihydro-1H-indole-2,3-dione is its role as a precursor in the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of indole-based scaffolds, which are widely used in the development of kinase inhibitors and antimicrobial agents. The study reported that derivatives of this compound exhibited potent inhibitory activity against several pathogenic bacterial strains, suggesting its potential as a lead compound for antibiotic development.

In addition to its antimicrobial properties, 4-ethyl-2,3-dihydro-1H-indole-2,3-dione has been investigated for its neuroprotective effects. A recent preclinical study published in Neuropharmacology revealed that this compound could modulate oxidative stress pathways in neuronal cells, thereby offering protection against neurodegenerative conditions such as Alzheimer's disease. The study utilized in vitro and in vivo models to demonstrate the compound's ability to reduce amyloid-beta aggregation and improve cognitive function in animal models.

Another area of interest is the compound's potential application in cancer therapy. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 highlighted its role as a selective inhibitor of certain oncogenic kinases. The study found that 4-ethyl-2,3-dihydro-1H-indole-2,3-dione derivatives could effectively target cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer. These findings underscore the compound's promise as a scaffold for designing next-generation anticancer agents.

Despite these promising results, challenges remain in the clinical translation of 4-ethyl-2,3-dihydro-1H-indole-2,3-dione-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Nevertheless, the compound's diverse biological activities and structural versatility make it a valuable candidate for future drug development efforts.

In conclusion, 4-ethyl-2,3-dihydro-1H-indole-2,3-dione (CAS: 34934-05-9) represents a promising chemical entity with broad applications in medicinal chemistry and drug discovery. Recent studies have elucidated its potential in antimicrobial, neuroprotective, and anticancer therapies, paving the way for further exploration and development. Continued research into its mechanism of action and structural optimization will be crucial for unlocking its full therapeutic potential.

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